molecular formula C15H28N2O2 B7562741 2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone

2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone

Cat. No. B7562741
M. Wt: 268.39 g/mol
InChI Key: BOHGLRUBKNUXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HEPP, and it is a derivative of ketamine, which is a popular anesthetic drug. HEPP has been studied extensively for its unique properties, and it has shown promising results in various scientific research applications.

Mechanism of Action

HEPP works by inhibiting the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This receptor is involved in various physiological processes, including learning, memory, and pain perception. By inhibiting this receptor, HEPP can reduce pain perception and induce a state of dissociation, which can be useful in anesthesia and sedation.
Biochemical and Physiological Effects:
HEPP has been shown to have various biochemical and physiological effects, including reducing pain perception, inducing sedation, and improving mood. It has also been shown to have neuroprotective effects and can improve cognitive function in some cases.

Advantages and Limitations for Lab Experiments

HEPP has several advantages for laboratory experiments, including its ease of synthesis and its unique properties. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on HEPP, including its potential use in the treatment of depression, anxiety, and chronic pain. It may also have applications in anesthesia and sedation, as well as in the treatment of various neurological disorders. Further research is needed to fully understand its mechanisms of action and potential applications in various fields.

Synthesis Methods

The synthesis of HEPP involves the reaction of 2-methyl-1-piperidinol with 4-(1-chloroethyl)piperidine in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product, HEPP. This synthesis method is relatively simple and can be performed in a laboratory setting with ease.

Scientific Research Applications

HEPP has been studied extensively for its potential applications in various scientific research fields. It has shown promising results in the treatment of depression, anxiety, and chronic pain. HEPP has also been studied for its potential use in anesthesia and sedation, as it has shown to be more potent than ketamine in some cases.

properties

IUPAC Name

2-[4-(1-hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-12-5-3-4-8-17(12)15(19)11-16-9-6-14(7-10-16)13(2)18/h12-14,18H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHGLRUBKNUXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2CCC(CC2)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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